molecular formula C14H9NO4 B1606392 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione CAS No. 22711-24-6

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione

Cat. No. B1606392
CAS RN: 22711-24-6
M. Wt: 255.22 g/mol
InChI Key: GPDKREBNFFEDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . Phenylethane-1,2-dione, also known as benzil, is a diketone made up of two phenyl groups .


Synthesis Analysis

4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The synthesis of benzil can be achieved through the oxidation of benzoin .


Molecular Structure Analysis

The molecular structure of 4-nitrophenol consists of a benzene ring with a hydroxyl group and a nitro group attached . Benzil, on the other hand, consists of two phenyl groups attached to a central carbonyl functional group .


Chemical Reactions Analysis

4-Nitrophenol is known to undergo reduction reactions to form 4-aminophenol . Benzil can undergo a variety of reactions due to the presence of the carbonyl functional group .


Physical And Chemical Properties Analysis

4-Nitrophenol appears as colorless to pale yellow crystals with a melting point of 113 to 114 °C . Benzil is a yellow crystalline solid with a melting point of 95 to 96 °C .

Scientific Research Applications

Shift in Nitro Group in Phenylhydrazo-β-diketone

A study by Kopylovich et al. (2011) found an unusual para to meta shift of a nitro group in a related compound, 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione. This shift occurred upon nitration under basic conditions, leading to new ligands for metal-organic frameworks with a rare 5/4/t5 topology (Kopylovich et al., 2011).

Vasorelaxant Effects via Soluble Guanylate Cyclase-cGMP Pathway

Brito et al. (2013) explored the vasorelaxant effects of 1-nitro-2-phenylethane, a molecule containing a nitro group similar to 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. They discovered that its vasorelaxation effects are mediated by stimulating the soluble guanylate cyclase-cGMP pathway, independent of endothelial layer integrity (Brito et al., 2013).

Synthesis and Spectroscopic Analysis of Nitrophenyl Derivatives

Solé et al. (1996) described the synthesis and analysis of 3a-(o-Nitrophenyl)octahydroindol-4-ones, providing insight into the configurational and conformational aspects of these compounds, which is relevant for understanding similar nitrophenyl derivatives (Solé et al., 1996).

Fluorescent Chemosensor for Co2+

Subhasri and Anbuselvan (2014) synthesized intramolecular charge transfer chromophores related to β-diketones as new selective fluorescent chemosensors for Co2+. These studies demonstrate the potential of compounds like 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione in the development of sensitive and selective sensors (Subhasri & Anbuselvan, 2014).

Tautomerism and Acid-Base Properties

Research by Mahmudov et al. (2011) investigated the tautomeric and acid-base properties of azoderivatives of benzoylacetone, which is structurally similar to 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. These properties are crucial for understanding the behavior of such compounds in different environments (Mahmudov et al., 2011).

Conformational Behavior Study

Sato et al. (1993) conducted a study on the conformational behavior of 2,2-diaryl-1,3-oxazine-4,6-diones, a class of compounds closely related to 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. They found that para-substituents significantly affect the molecule's conformation, a finding relevant to understanding the structural dynamics of similar compounds (Sato et al., 1993).

Synthesis and Characterization of Nitrophenyl Derivatives

Neiland and Vanag (1967) synthesized 2-Aryl-4-azaindain-1,3-diones, providing a methodological foundation for the synthesis of compounds like 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, which can be useful in various chemical and pharmaceutical applications (Neiland & Vanag, 1967).

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their application. For instance, 4-nitrophenol has been used as a precursor in the synthesis of paracetamol .

Safety and Hazards

4-Nitrophenol is considered hazardous and can cause harm if swallowed, in contact with skin, or if inhaled . It’s also harmful to aquatic life . The safety and hazards of benzil would depend on its specific usage and handling.

properties

IUPAC Name

1-(4-nitrophenyl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-13(10-4-2-1-3-5-10)14(17)11-6-8-12(9-7-11)15(18)19/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDKREBNFFEDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300826
Record name 4-Nitrobenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione

CAS RN

22711-24-6
Record name 4-Nitrobenzil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrobenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.